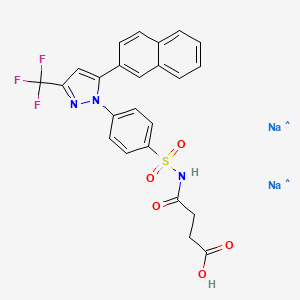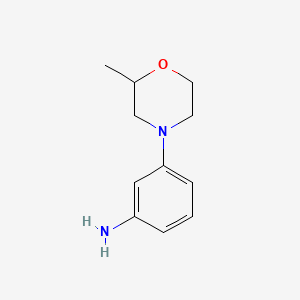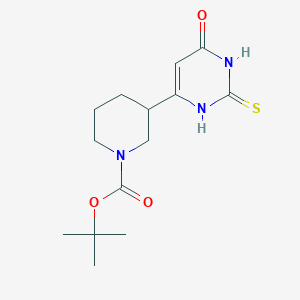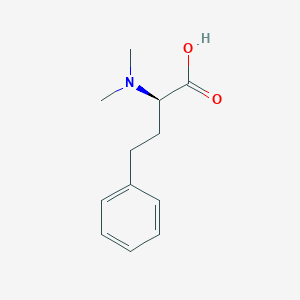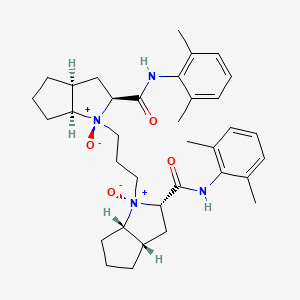amine hydrochloride](/img/structure/B13450509.png)
[2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethyl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the phenyl ring.
Fluorination: Incorporation of fluorine atoms into the ethyl chain.
Amination: Introduction of the amine group through nucleophilic substitution.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms can influence its binding affinity and reactivity with enzymes and receptors. The compound may modulate biochemical pathways by altering the activity of key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride
- 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride
- 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride
Uniqueness
The unique combination of bromine, chlorine, and fluorine atoms in 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethylamine hydrochloride distinguishes it from other similar compounds. This specific arrangement of halogens can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10BrCl2F2N |
|---|---|
Poids moléculaire |
320.99 g/mol |
Nom IUPAC |
2-(3-bromo-4-chlorophenyl)-2,2-difluoro-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrClF2N.ClH/c1-14-5-9(12,13)6-2-3-8(11)7(10)4-6;/h2-4,14H,5H2,1H3;1H |
Clé InChI |
QEXJFPRGZUWRBO-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)Cl)Br)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


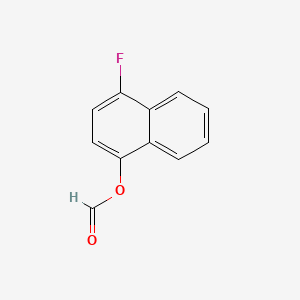
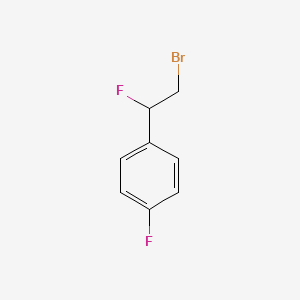
![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)

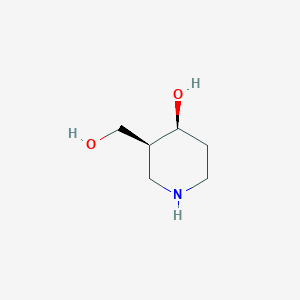
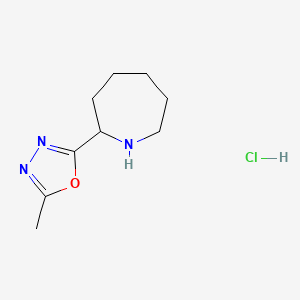
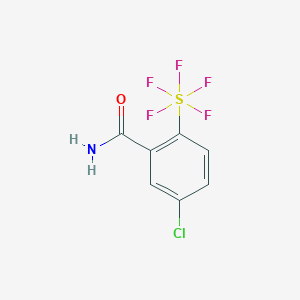
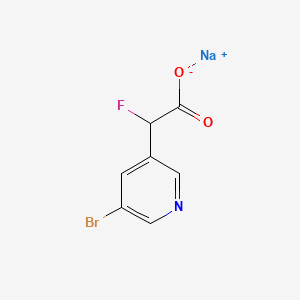
![tert-butyl 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-indol-1-yl]acetate](/img/structure/B13450475.png)
